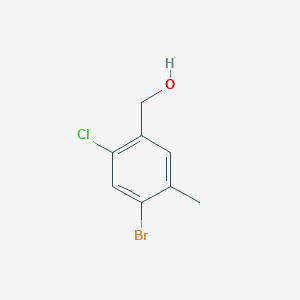
4-Bromo-2-chloro-5-methylbenzyl Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloro-5-methylbenzyl Alcohol is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, chlorine, and a methyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-methylbenzyl Alcohol typically involves the bromination and chlorination of 5-methylbenzyl alcohol. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under specific temperature conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 4-Bromo-2-chloro-5-methylbenzylamine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group (-OH) is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products Formed:
Oxidation: 4-Bromo-2-chloro-5-methylbenzaldehyde or 4-Bromo-2-chloro-5-methylbenzoic acid.
Reduction: 4-Bromo-2-chloro-5-methylbenzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromo-2-chloro-5-methylbenzyl Alcohol is utilized in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules. It is used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of specialty chemicals and as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of 4-Bromo-2-chloro-5-methylbenzyl Alcohol involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to target molecules, thereby modulating its biological effects.
類似化合物との比較
4-Bromo-2-methoxybenzyl Alcohol: Similar in structure but with a methoxy group (-OCH3) instead of a chlorine atom.
4-Bromo-2-chlorobenzyl Alcohol: Lacks the methyl group (-CH3) present in 4-Bromo-2-chloro-5-methylbenzyl Alcohol.
4-Bromo-2-chloro-5-methylphenol: Contains a hydroxyl group (-OH) directly attached to the benzene ring instead of the benzyl alcohol moiety.
Uniqueness: this compound is unique due to the specific combination of bromine, chlorine, and methyl substitutions on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.
生物活性
4-Bromo-2-chloro-5-methylbenzyl alcohol is a compound of interest in medicinal chemistry due to its potential biological activities and applications in the synthesis of pharmaceuticals. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Formula: C8H8BrClO
Molecular Weight: 233.49 g/mol
IUPAC Name: this compound
Canonical SMILES: CC1=CC(=C(C=C1Br)Cl)C=O
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modification of their activity. The halogen substituents (bromine and chlorine) may also engage in halogen bonding, influencing the compound's reactivity and interactions with biological systems.
Biological Activities
- Antimicrobial Activity
-
Enzyme Inhibition
- Research has demonstrated that derivatives of benzyl alcohols can act as enzyme inhibitors. For example, studies on related compounds suggest potential inhibitory effects on kinases involved in cancer pathways, which could position this compound as a candidate for further investigation in cancer therapeutics .
- Cytotoxicity
Case Study 1: Enzyme Inhibition and Cancer Treatment
A patent describes various phenylamino benzoic acid derivatives, including bromo-substituted compounds, as selective MEK kinase inhibitors. These inhibitors are significant in treating proliferative diseases like cancer. The study suggests that similar derivatives could be effective against transformed cell lines, reversing their phenotype and inhibiting growth under anchorage-independent conditions .
Case Study 2: Antimicrobial Properties
Research on related bromo-substituted benzyl alcohols has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential antimicrobial, enzyme inhibition | Covalent modification of enzymes |
| 2-Bromo-4-methylbenzaldehyde | Antimicrobial | Disruption of cell membranes |
| 4-Bromo-5-chloro-2-methylbenzaldehyde | Cytotoxicity | Induction of apoptosis in cancer cells |
特性
分子式 |
C8H8BrClO |
|---|---|
分子量 |
235.50 g/mol |
IUPAC名 |
(4-bromo-2-chloro-5-methylphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3 |
InChIキー |
DNOMFJWGDBBQNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Br)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















